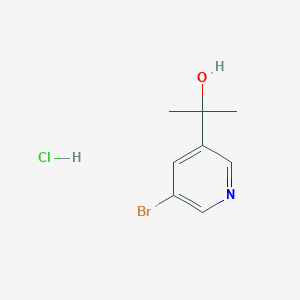

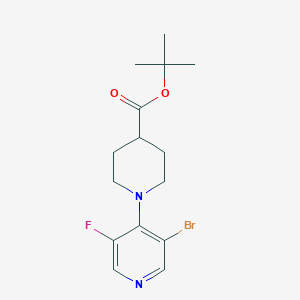

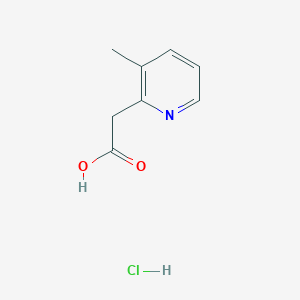

![molecular formula C15H13Cl2N3O2 B3028179 苯甲基 2,4-二氯-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-羧酸酯 CAS No. 1665288-67-4](/img/structure/B3028179.png)

苯甲基 2,4-二氯-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-羧酸酯

描述

The compound of interest, Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The papers provided discuss various related heterocyclic compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that often yield products with significant biological activity. For instance, the study in paper describes a one-pot synthesis of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which is structurally related to the compound of interest. Similarly, paper outlines the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from an enamine precursor, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry. Paper presents a method for synthesizing 2-pyridyl-substituted derivatives of pyrido[3,4-d]pyrimidine, which could be analogous to the synthesis of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. Paper provides a comprehensive structural analysis using X-ray diffraction and density functional theory (DFT) calculations. These techniques could be applied to determine the molecular geometry, vibrational wavenumbers, and chemical shifts of the compound of interest. Understanding the molecular electrostatic potential and frontier molecular orbitals, as done in paper , would also be essential for predicting the reactivity and interaction of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their molecular structure. Paper discusses the reaction of benzylhydroxylamine with 6-cyanopurines to form pyrimido[5,4-d]pyrimidine derivatives, which undergo further rearrangement under specific conditions. This indicates that the compound of interest may also participate in similar reactions, leading to the formation of new derivatives with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure and substituents. While the papers provided do not directly discuss the properties of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, they offer insights into related compounds. For example, paper explores the alkylation reactions of benzothieno[2,3-d]pyrimidines, which could shed light on the chemical behavior of the chloro and benzyl groups in the compound of interest. The solubility, stability, and reactivity of these compounds are key factors that influence their potential use in pharmaceuticals.

科学研究应用

抗肿瘤活性

苯甲基 2,4-二氯-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-羧酸酯及其衍生物在抗肿瘤研究中显示出有希望的结果。一项研究重点介绍了相关化合物的合成,它们是有效的脂溶性哺乳动物二氢叶酸还原酶抑制剂,并对某些类型的癌症(例如大鼠中的 Walker 256 癌肉瘤)表现出显着的活性(Grivsky 等人,1980 年)。

新型化合物的合成

这些化合物作为合成一系列新型吡啶噻吩嘧啶和吡啶噻吩嘧啶苯并咪唑的关键中间体,可用于创建具有潜在生物学应用的各种稠合多杂环体系(Bakhite 等人,2005 年)。

抗炎特性

研究还探讨了相关噻唑并[3,2-a]嘧啶衍生物的抗炎活性。该类中的某些化合物已显示出中等的抗炎活性,这可能导致开发新的治疗剂(Tozkoparan 等人,1999 年)。

生物学性质优化

已经研究了相关分子的吡啶部分的修饰以增强其镇痛特性。此类研究对于开发更有效的止痛药至关重要(Ukrainets 等人,2015 年)。

抗高血压活性

此外,已经合成苯甲基 2,4-二氯-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-羧酸酯的衍生物并测试了它们的抗高血压活性。这表明在治疗高血压中具有潜在应用(Rana 等人,2004 年)。

作用机制

Target of Action

The primary targets of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various diseases, including cancer .

Mode of Action

This compound acts as an inhibitor of mTOR and PI3 kinase . By binding to these kinases, it prevents their activation and subsequent signal transduction. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. When the compound inhibits mTOR and PI3 kinase, it disrupts this pathway, leading to altered cellular functions .

Result of Action

The inhibition of mTOR and PI3 kinase by this compound leads to a disruption of the PI3K/Akt/mTOR signaling pathway . This disruption can result in decreased cell growth and proliferation. Therefore, the compound could potentially be used in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .

属性

IUPAC Name |

benzyl 2,4-dichloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20(13(11)19-14(17)18-12)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBGTWTYOSAAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C(N=C2Cl)Cl)N(C1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119867 | |

| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate | |

CAS RN |

1665288-67-4 | |

| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665288-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

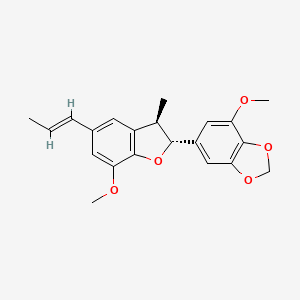

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

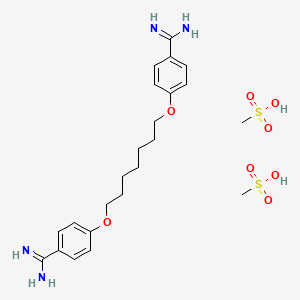

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

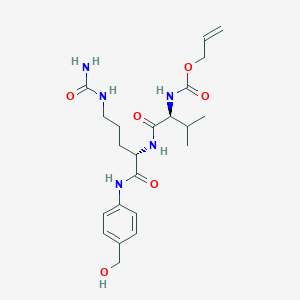

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)